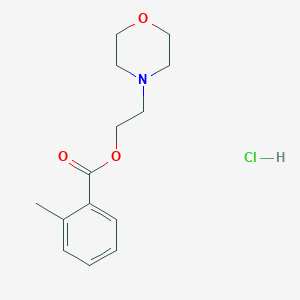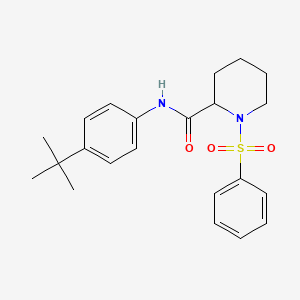
2-(4-morpholinyl)ethyl 2-methylbenzoate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “2-(4-morpholinyl)ethyl 2-methylbenzoate hydrochloride” often involves multi-step chemical processes. For instance, compounds incorporating the morpholine moiety and related structures have been synthesized through different methodologies, highlighting the versatility and complexity of approaches used to assemble such molecules (Duan et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about dihedral angles, crystalline forms, and molecular conformations, providing a deeper understanding of how structural nuances influence the properties and reactivity of these compounds (M. Yusof & B. Yamin, 2005).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives and their properties are diverse, reflecting the chemical versatility of these compounds. Research explores various chemical reactions these compounds undergo, providing insights into their reactivity and potential applications in different fields (K. Bowden et al., 1997).
Physical Properties Analysis
The physical properties of “2-(4-morpholinyl)ethyl 2-methylbenzoate hydrochloride” and related compounds, such as solubility, density, and crystal structure, are crucial for understanding their behavior in different environments and applications. Studies focusing on these aspects contribute to the comprehensive characterization of these compounds (G. Shanmugam et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations, are fundamental to harnessing the utility of “2-(4-morpholinyl)ethyl 2-methylbenzoate hydrochloride” in practical applications. Research in this area seeks to expand the understanding and application scope of these compounds (H. Ishida et al., 2001).
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 2-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-12-4-2-3-5-13(12)14(16)18-11-8-15-6-9-17-10-7-15;/h2-5H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJVSRWIAIPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)ethyl 2-methylbenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl 2,4-dichlorobenzoate](/img/structure/B4019279.png)
![3-[2-(3-pyridinyl)-1-piperidinyl]propanamide](/img/structure/B4019282.png)
![ethyl 3-benzyl-1-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4019293.png)



![5-[4-(benzylamino)-1-phthalazinyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4019315.png)

![methyl {4-[(3-{[methyl(phenyl)amino]carbonyl}-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4019337.png)

![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4019356.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4019378.png)
![N-[(2,4-dichlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-methylbutanamide](/img/structure/B4019381.png)